Di-tert-butyl sulfoxide
Overview
Description
Di-tert-butyl sulfoxide is an organosulfur compound with the molecular formula C₈H₁₈OS It is characterized by the presence of a sulfoxide functional group, where a sulfur atom is bonded to an oxygen atom and two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butyl sulfoxide can be synthesized through the oxidation of di-tert-butyl sulfide. Common oxidizing agents used for this transformation include hydrogen peroxide, sodium hypochlorite, and tert-butyl hydroperoxide. The reaction is typically carried out under mild conditions to prevent overoxidation to the corresponding sulfone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled oxidation of di-tert-butyl sulfide using environmentally benign oxidants. The process aims to achieve high yields and selectivity for the sulfoxide without producing significant amounts of by-products .
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of di-tert-butyl sulfone.
Reduction: The sulfoxide can be reduced back to di-tert-butyl sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfoxide group can participate in substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, tert-butyl hydroperoxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Di-tert-butyl sulfone.
Reduction: Di-tert-butyl sulfide.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The primary mechanism by which di-tert-butyl sulfoxide exerts its effects is through its antioxidant activity. Upon oxidation, it undergoes a Cope-type elimination to yield sulfenic acids, which can rapidly react with peroxyl radicals. This radical-trapping mechanism helps to prevent oxidative damage in various systems .
Comparison with Similar Compounds
Di-tert-butyl sulfide: The precursor to di-tert-butyl sulfoxide, which can be oxidized to form the sulfoxide.
Di-tert-butyl sulfone: The product of further oxidation of this compound.
Other sulfoxides: Compounds such as dimethyl sulfoxide (DMSO) and diphenyl sulfoxide share similar functional groups but differ in their substituents and specific properties.
Uniqueness: this compound is unique due to its specific tert-butyl substituents, which impart distinct steric and electronic properties. These properties influence its reactivity and make it particularly effective as a radical-trapping antioxidant compared to other sulfoxides .
Properties
IUPAC Name |
2-tert-butylsulfinyl-2-methylpropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OS/c1-7(2,3)10(9)8(4,5)6/h1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKFQOPIRHHEGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176629 | |
Record name | Di-tert-butyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2211-92-9 | |
Record name | Di-tert-butyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC244328 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di-tert-butyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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